9,10-Dibenzylanthracene

Description

Significance of Anthracene (B1667546) Derivatives in Chemical Research

The functionalization of the anthracene scaffold has led to the development of compounds with wide-ranging applications across multiple scientific disciplines. frontiersin.orgrroij.com Anthracene derivatives are integral to the advancement of materials science, where their high charge carrier mobility and efficient luminescence make them ideal candidates for organic electronic and photonic devices. numberanalytics.comfrontiersin.orgmdpi.com They are prominently used as emissive materials in organic light-emitting diodes (OLEDs), particularly for generating blue light, and as components in organic field-effect transistors (OFETs) and solar cells. frontiersin.orgresearchgate.net

In the realm of photochemistry, the anthracene chromophore is fundamental. rroij.com Its derivatives are known for their high fluorescence quantum yields and are used in applications such as fluorescent probes and sensors. mdpi.comresearchgate.net Furthermore, their ability to undergo photochemical reactions, like the [4+4] photocycloaddition, makes them valuable for creating photochromic materials and molecular switches. mdpi.comrsc.org Certain derivatives also play a crucial role in triplet-triplet annihilation (TTA) photon upconversion, a process that converts lower-energy photons into higher-energy ones. rsc.orgchalmers.se

Beyond materials and photochemistry, anthracene derivatives have found utility in medicinal chemistry and biological systems. numberanalytics.comrroij.com The planar nature of the anthracene nucleus allows it to intercalate with DNA base pairs, a property that has been explored for therapeutic purposes. rroij.com

Historical Context of 9,10-Disubstituted Anthracenes

Following the isolation of anthracene in 1832, research has increasingly focused on modifying its core structure to fine-tune its properties. chalmers.se The 9- and 10-positions of the central ring were identified as being particularly reactive towards electrophilic substitution. numberanalytics.com This reactivity provides a convenient pathway to synthesize a multitude of 9,10-disubstituted derivatives. rroij.com

The substitution at these meso-positions is a critical strategy for enhancing the performance and stability of anthracene-based materials. For instance, unsubstituted anthracene has a fluorescence quantum yield of about 30%, with a high rate of intersystem crossing to the triplet state. rsc.org Introducing substituents at the 9 and 10-positions can significantly increase the fluorescence quantum yield. rsc.org Moreover, bulky substituents, such as phenyl or benzyl (B1604629) groups, sterically hinder the photodimerization that anthracene can undergo, thereby improving the photostability of the molecule. rsc.org Over the years, a variety of 9,10-disubstituted anthracenes have been synthesized, incorporating alkyl, aryl, cyano, and other functional groups to investigate their effects on the molecule's electronic and photophysical characteristics. ijcce.ac.ir

Unique Structural Features of 9,10-Dibenzylanthracene Relevant to Academic Inquiry

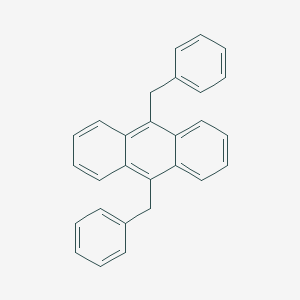

This compound is a specific derivative where benzyl groups (a phenyl group attached to a methylene (B1212753), -CH2-, bridge) are bonded to the 9- and 10-positions of the anthracene core. This structure is distinct from the more commonly studied 9,10-diphenylanthracene (B110198) (DPA), which has phenyl groups directly attached to the anthracene ring. solubilityofthings.com

The key structural feature of this compound is the presence of the flexible methylene linkers. These linkers separate the phenyl rings from the rigid anthracene plane. This separation influences the molecule's conformation and electronic properties. In DPA, the phenyl rings are twisted at a significant dihedral angle relative to the anthracene plane to minimize steric hindrance, which affects the extent of π-conjugation. mdpi.com In this compound, the sp3-hybridized carbon of the methylene group interrupts the direct π-conjugation between the phenyl rings and the anthracene core. However, the rotational freedom around the C-C single bonds allows the benzyl groups to adopt various conformations, which can influence crystal packing and intermolecular interactions in the solid state.

The electronic properties of this compound are also a subject of academic interest. Research has quantified some of its electronic characteristics, as detailed in the table below, providing a basis for comparison with other anthracene derivatives.

| Property | Value |

| Long-Wavelength "p"-Band (in Cyclohexane) | 398 mμ |

| Ionization Potential (Derived) | 7.06 e.v. |

| Data sourced from a 1965 report on materials for aerospace use. dtic.mil |

The synthesis of this compound has been noted in the literature, for instance, in studies involving reactions of organotin compounds with anthracene, which can proceed through radical intermediates. researchgate.net These structural and electronic characteristics make this compound a valuable compound for fundamental studies aimed at understanding structure-property relationships in substituted PAHs.

Structure

3D Structure

Properties

IUPAC Name |

9,10-dibenzylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22/c1-3-11-21(12-4-1)19-27-23-15-7-9-17-25(23)28(20-22-13-5-2-6-14-22)26-18-10-8-16-24(26)27/h1-18H,19-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVRRCDBALUUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C3C=CC=CC3=C(C4=CC=CC=C42)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189704 | |

| Record name | 9,10-Dibenzylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3613-42-1 | |

| Record name | 9,10-Bis(phenylmethyl)anthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3613-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Dibenzylanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003613421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Dibenzylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-dibenzylanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-DIBENZYLANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG2YEO5VGB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 9,10 Dibenzylanthracene and Its Analogues

Direct Synthetic Routes to 9,10-Dibenzylanthracene

Direct methods for the synthesis of this compound typically involve the introduction of benzyl (B1604629) groups onto the anthracene (B1667546) skeleton in the final steps of the synthesis.

Dehydrogenation Pathways for 9,10-Dibenzyl-9,10-dihydroanthracene Precursors

One effective strategy to synthesize this compound involves the dehydrogenation of a 9,10-dibenzyl-9,10-dihydroanthracene precursor. This precursor can be formed through the reaction of benzyl radicals with anthracene. researchgate.net The thermal decomposition of di-tert-butyl peroxide in toluene (B28343) serves as a convenient source of benzyl radicals, which then react with anthracene at the meso-positions. This reaction yields a mixture of products including 9,10-dibenzyl-9,10-dihydroanthracene. researchgate.net Subsequent dehydrogenation of this dihydroanthracene derivative leads to the formation of the fully aromatic this compound. researchgate.net

The dehydrogenation step can be accomplished using various reagents. For instance, 2-cyano-2-propyl radicals, generated from the decomposition of azobisisobutyronitrile (AIBN), in the presence of a catalyst like mercaptoacetic acid, have been shown to effectively dehydrogenate 9,10-dibenzyl-9,10-dihydroanthracene. researchgate.net Another approach involves heating the dihydroanthracene precursor with a mixed sulfonic-carboxylic anhydride, which can act as a source of acylium cations capable of hydride abstraction, leading to aromatization.

| Precursor | Reagent/Conditions | Product | Reference |

| 9,10-Dibenzyl-9,10-dihydroanthracene | 2-cyano-2-propyl radicals, mercaptoacetic acid | This compound | researchgate.net |

| 9,10-Dibenzyl-9,10-dihydroanthracene | Triphenylmethyl fluoroborate in acetic acid | This compound |

Friedel-Crafts Alkylation Approaches for Anthracene Core Functionalization

The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. libretexts.orgmt.combyjus.com This reaction involves treating the aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgmt.com For the synthesis of this compound, anthracene can be reacted with a benzyl halide (e.g., benzyl chloride) and a Lewis acid catalyst. slideshare.net The reaction proceeds through the formation of a benzyl carbocation, which then acts as an electrophile and attacks the electron-rich 9 and 10 positions of the anthracene core. libretexts.orgmt.com

However, the Friedel-Crafts alkylation of anthracene is not without its challenges. The reaction can be difficult to control, often leading to polyalkylation, where more than two benzyl groups are added to the anthracene ring. Furthermore, the initial product, 9-benzylanthracene, is more reactive towards further alkylation than the starting anthracene, which can complicate the selective synthesis of the desired 9,10-disubstituted product. saskoer.ca

| Aromatic Substrate | Alkylating Agent | Catalyst | Product | Reference |

| Anthracene | Benzyl chloride | AlCl₃ | This compound (among other products) | slideshare.net |

| Benzene (B151609) | 2-Chloropropane | AlCl₃ | Isopropylbenzene (Cumene) | libretexts.org |

Indirect Synthetic Strategies Involving Precursor Functionalization

Indirect methods offer an alternative and often more controlled approach to the synthesis of this compound. These strategies involve the use of pre-functionalized anthracene derivatives, which are then converted to the target molecule.

Synthesis from Anthraquinone (B42736) Derivatives via Reductive Methods

A common and versatile strategy for synthesizing substituted anthracenes involves the reduction of the corresponding anthraquinones. beilstein-journals.org This method is advantageous because the 9 and 10 positions of the anthracene core are protected as carbonyl groups, allowing for selective functionalization of the other rings. beilstein-journals.org However, for the synthesis of 9,10-disubstituted anthracenes, the anthraquinone itself can serve as a starting point. Various reducing agents can be employed to convert anthraquinone to anthracene. beilstein-journals.org For instance, zinc powder in the presence of either pyridine (B92270) or sodium hydroxide (B78521) has been used to reduce anthraquinones to their corresponding anthracenes in moderate to good yields. beilstein-journals.org Other powerful reducing agents like lithium aluminum hydride (LAH) have also been successfully used to reduce substituted anthraquinones to anthracenes in very good yields. beilstein-journals.org A mixture of hydriodic acid, phosphorus, and iodine is another effective system for the reduction of anthraquinones to 9,10-dihydroanthracenes. researchgate.net

| Anthraquinone Derivative | Reducing Agent/System | Product Type | Reference |

| Substituted Anthraquinones | Zinc/Pyridine or Zinc/NaOH | Substituted Anthracenes | beilstein-journals.org |

| Substituted Anthraquinones | Lithium Aluminum Hydride (LAH) | Substituted Anthracenes | beilstein-journals.org |

| Anthraquinone | Hydriodic acid, phosphorus, and iodine | 9,10-Dihydroanthracene (B76342) | researchgate.net |

Functionalization of 9,10-Anthracenedione Precursors

9,10-Anthracenedione, also known as anthraquinone, can be chemically modified to introduce the desired benzyl groups. A multi-step process can be employed, starting with the conversion of anthraquinone to a dispiro[oxirane-2,9'(10'H)-anthracene-10',2"-oxirane] derivative. google.com This is achieved by reacting anthraquinone with trimethylsulfonium (B1222738) iodide and sodium hydride in dimethyl sulfoxide. google.com The resulting dispiro compound can then be rearranged to 9,10-dihydro-9,10-anthracenedicarboxaldehyde (B8423847) using a Lewis acid such as boron trifluoride or magnesium bromide. google.com This dialdehyde (B1249045) can then potentially be converted to this compound through further synthetic steps, such as a Wittig reaction followed by reduction.

Utility of 9,10-Dibromoanthracene (B139309) as a Key Intermediate

9,10-Dibromoanthracene is a highly valuable and versatile intermediate for the synthesis of 9,10-disubstituted anthracenes, including this compound. ossila.comorgsyn.orgnih.gov The bromine atoms at the 9 and 10 positions can be readily substituted with various functional groups through cross-coupling reactions. ossila.com

The preparation of 9,10-dibromoanthracene itself is typically achieved by the direct bromination of anthracene. orgsyn.org A common procedure involves reacting anthracene with bromine in a solvent like carbon tetrachloride. orgsyn.org More modern and environmentally friendly methods utilize brominating agents like dimethylsulfur bromide. google.com

Once obtained, 9,10-dibromoanthracene can undergo various cross-coupling reactions to introduce benzyl groups. For instance, a Suzuki coupling reaction with a benzylboronic acid derivative in the presence of a palladium catalyst can be used to form the carbon-carbon bonds. chemicalbook.com Similarly, Stille coupling reactions are also a viable option for this transformation. ossila.com Another approach involves a Grignard-type reaction, where 9,10-dibromoanthracene is reacted with a benzylmagnesium halide in the presence of a suitable catalyst. A process for producing 9,10-diphenylanthracene (B110198), a close analogue, involves the cross-coupling reaction of 9,10-dihaloanthracene with a metal phenyl compound, such as phenylmagnesium chloride, catalyzed by a nickel or palladium complex. google.com This methodology can be adapted for the synthesis of this compound by using the appropriate benzyl-metal reagent. The Heck coupling of 9,10-dibromoanthracene with ethyl acrylate (B77674) has also been reported, demonstrating the reactivity of the C-Br bonds for C-C bond formation. researchgate.net Furthermore, a single-step reaction of 9,10-dibromoanthracene with perfluorobenzyl iodide, promoted by copper or sodium thiosulfate, has been used to synthesize 9,10-bis(perfluorobenzyl)anthracene, an analogue of this compound. beilstein-journals.org

| Intermediate | Coupling Partner | Catalyst/Promoter | Product | Reference |

| 9,10-Dibromoanthracene | Phenylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | 9,10-Diphenylanthracene | chemicalbook.com |

| 9,10-Dihaloanthracene | Phenylmagnesium chloride | Nickel or Palladium catalyst | 9,10-Diphenylanthracene | google.com |

| 9,10-Dibromoanthracene | Ethyl acrylate | Palladium catalyst | Diethyl-3,3'-(9,10-anthracenediyl)bisacrylate | researchgate.net |

| 9,10-Dibromoanthracene | Perfluorobenzyl iodide | Copper/Sodium thiosulfate | 9,10-Bis(perfluorobenzyl)anthracene | beilstein-journals.org |

Synthesis of 9,10-Bis(chloromethyl)anthracene (B83949) as an Intermediate

9,10-Bis(chloromethyl)anthracene serves as a valuable intermediate for the synthesis of this compound and its analogues. acs.orgsapphirebioscience.com It can be prepared by reacting anthracene with paraformaldehyde (or trioxymethylene) and a source of hydrogen chloride. google.com One method involves using a saturated solution of dioxane and concentrated hydrochloric acid, which avoids the need for introducing hydrogen chloride gas directly, thus reducing equipment corrosion. google.com The reaction is typically carried out by heating the mixture under reflux, followed by washing, filtration, drying, and recrystallization of the product. google.com This intermediate can then be used in Friedel-Crafts reactions with aromatic compounds like p-xylene (B151628) or mesitylene (B46885) to produce the corresponding dibenzylanthracene derivatives. acs.org

A patent describes a method for synthesizing 9,10-bis(chloromethyl)anthracene by mixing anthracene and 1,3,5-trioxane (B122180) with hydrochloric acid and acetic acid in the presence of a phase transfer catalyst. wipo.int

Metal-Catalyzed Synthetic Approaches

Direct metal-catalyzed reactions offer more efficient and atom-economical routes to this compound and related compounds, often bypassing the need for pre-functionalized starting materials. nih.govfrontiersin.org

Transition Metal-Catalyzed C-H Activation Strategies

Transition metal-catalyzed C-H activation has emerged as a powerful tool in organic synthesis, allowing for the direct functionalization of C-H bonds. nih.govfrontiersin.orgrsc.orgmdpi.comwiley.com This approach avoids the pre-functionalization steps often required in traditional cross-coupling reactions. nih.govfrontiersin.org Metals like palladium and rhodium have shown significant activity in catalyzing such transformations for the synthesis of complex aromatic systems. nih.govfrontiersin.org For instance, palladium(II)-catalyzed sp³ C-H alkenylation of diphenyl carboxylic acids with acrylates has been described as a method to synthesize substituted anthracene derivatives through a C-H activation and cyclization sequence. nih.govfrontiersin.org

Cross-Coupling Reactions Utilizing Palladium and Nickel Catalysts

Palladium and nickel catalysts are extensively used in cross-coupling reactions to form C-C bonds, which are fundamental to the synthesis of diarylanthracenes. nih.govfrontiersin.org The Suzuki-Miyaura coupling, predominantly catalyzed by palladium complexes, is a prime example. nih.govfrontiersin.org Nickel catalysts are gaining attention as a more cost-effective and environmentally friendly alternative to palladium. nih.gov Both sterically hindered substrates like 9,10-dibromoanthracene have been successfully coupled using nickel and palladium-based catalytic systems, sometimes achieving higher yields than with commercially available palladium acetate (B1210297). nih.govacs.org Dinuclear nickel complexes have demonstrated nearly quantitative yields in the coupling of various aryl bromides with boronic acids. nih.gov

Zinc-Catalyzed Synthesis of 9,10-Diarylanthracene Derivatives

Zinc-based catalysts offer another avenue for the synthesis of 9,10-diarylanthracene derivatives. nih.gov In 2008, a method was reported using silica (B1680970) gel-supported zinc bromide as a catalyst for the reaction of electron-rich arenes with aromatic aldehydes and acetyl bromide under mild conditions. nih.govresearchgate.netbeilstein-journals.org The yield of the diarylanthracene products was found to be dependent on the ratio of the arene to the aldehyde. nih.govresearchgate.net Another approach involves the reduction of anthraquinones using a zinc-pyridine system in ethanol (B145695) under reflux to produce 9,10-diacetoxyanthracene derivatives in a single step. nih.govresearchgate.netbeilstein-journals.org Zinc iodide has also been utilized to catalyze Diels-Alder reactions followed by intramolecular Friedel-Crafts cyclization to prepare a range of anthraquinone derivatives. nih.govbeilstein-journals.org

Indium-Catalyzed Multicomponent Reactions

Indium catalysis has emerged as a significant tool in the synthesis of complex polycyclic aromatic compounds, including anthracene derivatives. nih.gov These methods are valued for their efficiency and ability to construct intricate molecular frameworks in a single step. One notable indium-catalyzed approach is the reductive-dehydration intramolecular cycloaromatization, a type of Bradsher-type reaction, which can be used to prepare substituted anthracenes. beilstein-journals.org Research by Takai, Kuninobu, and their group demonstrated that treating 2-benzylic aromatic aldehydes or ketones with a catalytic amount of indium(III) triflate (In(OTf)₃) can yield substituted anthracenes in excellent yields. beilstein-journals.org This methodology is particularly relevant for synthesizing analogues of this compound.

Another powerful application of indium catalysis is in multicomponent reactions (MCRs). Estévez-Braun and co-workers developed a solvent-free, three-component reaction using indium(III) chloride (InCl₃) as a catalyst to synthesize dibenzo[a,h]anthracene-12,13-diones from 2-hydroxy-1,4-naphthoquinone, β-naphthol, and various aromatic aldehydes. nih.govbeilstein-journals.org The yields for these ortho adducts ranged from 14% to 74%, depending on the substituents on the aromatic aldehyde. nih.govbeilstein-journals.org While this specific reaction produces anthraquinone-like structures, the underlying principle of using indium to catalyze the assembly of multiple components highlights its potential for creating diverse anthracene scaffolds. nih.gov The Biginelli reaction, a well-known MCR for producing dihydropyrimidinones, has also been significantly improved using indium(III) chloride as a catalyst, showcasing the versatility of indium in facilitating complex transformations under mild conditions. organic-chemistry.org

| Catalyst System | Reactants | Reaction Type | Yield | Reference |

| In(OTf)₃ | 2-benzylic aromatic aldehydes/ketones | Reductive-dehydration intramolecular cycloaromatization | 94–96% | beilstein-journals.org |

| InCl₃ | 2-hydroxy-1,4-naphthoquinone, β-naphthol, aromatic aldehydes | Multicomponent reaction (solvent-free) | 14–74% | nih.govbeilstein-journals.org |

| InCl₃ | 1,3-dicarbonyl compounds, aldehydes, urea (B33335) | Biginelli reaction | High | organic-chemistry.org |

Emerging Synthetic Techniques and Green Chemistry Considerations

Recent progress in the synthesis of anthracene derivatives has been marked by the adoption of advanced technologies and a growing emphasis on environmentally sustainable practices. nih.gov These emerging techniques aim to improve efficiency, reduce waste, and expand the accessible chemical space for molecules like this compound. nih.gov

High-Throughput Synthesis and Automation

The automation of multistep organic synthesis, once largely confined to iterative processes like peptide synthesis, is expanding to include a wider range of small organic molecules. acs.org Robotic platforms have been developed that can perform complex, multistep syntheses of various organic compounds, capturing the protocols in a digital format that enhances reproducibility. acs.org These systems have been validated by synthesizing pharmaceutical compounds and have been used for the discovery of new coordination compounds. acs.org

While specific examples of high-throughput synthesis for this compound are not prominent, the technology is applicable to the synthesis of polycyclic aromatic hydrocarbons (PAHs). acs.org Automated platforms could be programmed to execute the multi-step sequences required for anthracene derivatives, enabling the rapid generation of a library of analogues for screening in materials science or other applications. acs.org This approach facilitates the exploration of structure-property relationships by systematically varying substituents on the anthracene core.

Computational Chemistry-Aided Synthetic Design

Computational chemistry has become an indispensable tool for designing and understanding complex molecules and their synthetic pathways. frontiersin.orgnih.gov Methods like Density Functional Theory (DFT) are used to study the molecular structures, electronic properties, and reactivity of anthracene derivatives. mdpi.comresearchgate.netacs.org By calculating frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential maps, researchers can predict the chemical properties and stability of target compounds like this compound and its analogues. mdpi.comresearchgate.net

This predictive power aids synthetic design in several ways. Computational models can:

Evaluate Reaction Pathways: Assess the thermodynamics and kinetics of potential synthetic steps to identify the most plausible routes. frontiersin.orgnih.gov

Predict Spectroscopic Properties: Simulate absorption and emission spectra to help design molecules with specific photophysical characteristics for applications in organic electronics. acs.org

Optimize Molecular Structures: Investigate how different substituents on the anthracene core affect its geometry and electronic structure, guiding the design of materials with desired properties. acs.org

For example, DFT studies at the B3LYP/6-31G(d,p) level have been used to investigate derivatives of 9,10-bis(2-naphthyl)anthracene to understand factors influencing their efficiency in blue light-emitting diodes (OLEDs). acs.org Such computational insights allow chemists to move beyond trial-and-error, enabling a more rational, targeted approach to synthesizing novel functional materials. nih.govnih.gov

Sustainable Methodologies for Anthracene Scaffold Construction

The principles of green chemistry are increasingly influencing the synthesis of anthracene scaffolds, aiming to reduce the environmental impact of chemical processes. nih.gov Traditional methods often involved harsh conditions and the use of toxic reagents, but modern approaches focus on developing more sustainable alternatives. nih.govfrontiersin.org

Key strategies for sustainable anthracene synthesis include:

Development of Recyclable Catalysts: Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and potentially reused, minimizing waste. nih.govfrontiersin.org For instance, a magnetically retrievable palladium catalyst has been reported for the facile synthesis of 9,10-anthracene based derivatives. researcher.life

Use of Greener Reaction Media: Exploring alternative solvents like water or ionic liquids can reduce the reliance on volatile and often toxic organic solvents. nih.govfrontiersin.org One-pot syntheses in aqueous micellar systems have been developed for certain aza-anthracene derivatives, demonstrating the viability of water as a reaction medium. rsc.org

Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core tenet of green chemistry. nih.gov Transition metal-catalyzed reactions, such as C-H activation, simplify synthetic pathways and avoid the need for pre-functionalized starting materials, thereby improving atom economy. nih.govfrontiersin.org

Solvent- and Catalyst-Free Conditions: In some cases, reactions can be performed under solvent-free conditions, for example by grinding solid reactants together. researchgate.net This approach, when applicable, dramatically reduces waste and simplifies product purification. researchgate.net

These sustainable practices not only reduce the environmental footprint but also often lead to more efficient and cost-effective synthetic processes for constructing the anthracene core. nih.gov

Reaction Mechanisms and Transformation Pathways

Mechanistic Investigations of 9,10-Dibenzylanthracene Formation

The formation of this compound can be achieved through various synthetic routes, with the underlying mechanisms often involving radical or organometallic intermediates. One established method involves the reaction of benzyl (B1604629) radicals with anthracene (B1667546). The thermal decomposition of dibenzylmercury (B1593501) serves as a source of benzyl radicals, which then attack the meso-positions (9 and 10) of the anthracene molecule. This reaction yields a mixture of products including 9-benzylanthracene, this compound, and 9,10-dibenzyl-9,10-dihydroanthracene. rsc.org

Another approach is the Friedel-Crafts alkylation of electron-rich arenes with aromatic aldehydes, catalyzed by a Lewis acid like silica (B1680970) gel-supported zinc bromide. This method can produce 9,10-diarylanthracene derivatives, and the reaction of arenes with aromatic aldehydes and acetyl bromide can lead to the formation of the corresponding this compound products. frontiersin.orgbeilstein-journals.org The yield of these reactions can be influenced by the ratio of the arene to the aldehyde. frontiersin.org

Furthermore, 9,10-disubstituted anthracenes can be synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This involves coupling substituted bromoanthracenes with boronic acids using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0). mdpi.com

A plausible mechanism for the formation of substituted anthracene derivatives involves a palladium(II)-catalyzed sp3 C–H alkenylation of diphenyl carboxylic acids with acrylates. This process begins with the oxidative addition of Pd(II) to a diphenyl carboxylic acid, followed by the insertion of an acrylate (B77674) into the Pd-C bond. A critical step is the C-H activation and subsequent cyclization to form the anthracene framework. frontiersin.org

The synthesis of 9,10-diacetoxyanthracenes can be accomplished from anthraquinones through a single-step reduction using a zinc-pyridine system. frontiersin.orgbeilstein-journals.org This highlights the versatility of reduction reactions in accessing substituted anthracene derivatives.

Dehydrogenation Mechanisms at the 9,10-Positions

The 9,10-positions of the anthracene core are particularly susceptible to oxidation and dehydrogenation reactions. This reactivity is attributed to the fact that oxidation at these positions results in the formation of a more stable aromatic system, leaving two separate benzene (B151609) rings with a combined resonance energy that is favorable. quora.com

The dehydrogenation of 9,10-dihydroanthracene (B76342) and its derivatives can be induced by various reagents and conditions. For instance, heating 9,10-dihydroanthracene with mixed sulfonic-carboxylic anhydrides can lead to the formation of anthracene. dss.go.thlookchem.com This reaction is temperature-sensitive and appears to be influenced by the presence of air, suggesting a potential free-radical mechanism. dss.go.th

Proton-coupled electron transfer (PCET) represents another mechanism for the oxidation of dihydroanthracene. Redox-active guanidines have been shown to be effective PCET reagents for the selective oxidation of organic molecules, including the C-H activation involved in the dehydrogenation of 9,10-dihydroanthracene. researchgate.net The reaction of this compound with 2,3,5,6-tetrachloro-1,4-benzoquinone (TOQ) also demonstrates a dehydrogenation process. ualberta.ca

Electrochemical methods provide a controlled way to study the oxidation of anthracene derivatives. Cyclic voltammetry and coulometric studies of 9,10-diphenylanthracene (B110198) (DPA) in liquid sulfur dioxide have shown that it can be oxidized in two reversible one-electron steps to form a stable radical cation and a less stable dication. utexas.edu This highlights the stepwise nature of electron removal from the anthracene core.

Thermal and Photochemical Decomposition Pathways

The stability of this compound and its derivatives is subject to both thermal and photochemical influences, leading to various decomposition pathways.

Thermal Decomposition: Studies on the thermal decomposition of related compounds like 9,10-diphenylanthracene (DPA) indicate that these molecules possess significant thermal stability. For instance, DPA has a melting point over 120 °C higher than trans-stilbene, another scintillator material, making it suitable for higher temperature applications. mdpi.com Thermogravimetric analysis of DPA crystals shows decomposition occurs at temperatures above 340 °C. mdpi.com The thermal decomposition of this compound itself is proposed to proceed via the initial cleavage of a C-H or C-C bond at the most reactive site, leading to the formation of free radical intermediates. dtic.mil The subsequent reactions of these intermediates determine the final decomposition products. dtic.mil The thermal decomposition of dibenzylmercury in the presence of anthracene at high temperatures (190-195°C) leads to the formation of several products, including this compound and its dihydro- derivative, indicating complex reaction pathways at elevated temperatures. rsc.org

Photochemical Decomposition: Photochemical decomposition pathways are highly dependent on the specific derivative and the reaction conditions. For 9,10-disubstituted anthracene derivatives, photodimerization is a common photoreaction. nih.govrsc.org However, other pathways like photosolvolysis can also occur. nih.govrsc.org For example, while some 9-substituted anthracene derivatives undergo photodimerization, others might yield a photosolvolysis product, such as 9-anthracenemethanol, particularly in the presence of host molecules like cucurbit rsc.orguril. nih.govrsc.org

In the presence of oxygen and light, anthracene derivatives can undergo photooxidation. For instance, 9,10-dibutoxyanthracene (B1632443) reacts with atmospheric oxygen upon UV irradiation to form an endoperoxide. plos.org This endoperoxide is a photolabile intermediate that can further decompose into secondary products. plos.org The mechanism is believed to involve the generation of singlet oxygen. plos.org Similarly, 9,10-diphenylanthracene can undergo a [4+2] cycloaddition with singlet oxygen. researchgate.netresearchgate.net

The photodissociation of anthracene dimers is also a significant process. The quantum yields for photodissociation are generally high, and the reaction can proceed through both fluorescent and non-fluorescent pathways. rsc.org

Reactivity of this compound Derivatives

The reactivity of this compound derivatives is largely dictated by the nature of the substituents and the reaction conditions, particularly under photochemical stimulation.

Photodimerization and Photocycloaddition Mechanisms

Anthracene and its derivatives are well-known to undergo [4+4] photodimerization across the 9 and 10 positions upon irradiation with UV light. mdpi.com This reaction is a classic example of a photocycloaddition. rsc.org The ease of this reaction can be influenced by the solvent, but often proceeds via a radical process to form a head-to-head photodimer. mdpi.com The presence of substituents at the 9 and 10 positions can influence the efficiency and selectivity of the photodimerization. For some 9,10-disubstituted derivatives, photodimerization can be promoted with high selectivity and yield, especially when encapsulated within a supramolecular host like cucurbit uril. nih.govrsc.org

Besides dimerization, anthracene derivatives can also participate in [4+2] cycloaddition reactions. A notable example is the reaction with singlet oxygen, which is generated photochemically. researchgate.netresearchgate.net

Singlet State Pathways and Excimer Intermediates

The photodimerization of anthracenes predominantly proceeds through a singlet state pathway. rsc.org Upon photoexcitation to the first excited singlet state (S1), an excited monomer can interact with a ground-state monomer to form an excimer. This excimer is an excited-state complex that is a key intermediate in the dimerization process. rsc.org The formation of the excimer is often characterized by a broad, structureless, and red-shifted fluorescence compared to the monomer emission.

Excimer fluorescence and the photocycloaddition are often competitive processes. rsc.org The excimer can either decay radiatively back to the ground state (excimer fluorescence) or proceed to form the photodimer. rsc.org In some cases, a "pericyclic minimum" or conical intersection is proposed as an intermediate between the excimer and the final dimer, representing a floppy cycloadduct structure. rsc.org In solid forms of 9,10-diphenylanthracene, emission from both exciton (B1674681) and excimer states is observed, with the relative contribution depending on the molecular packing and particle size. rsc.org Favorable intermolecular orbital overlap in the crystalline state can facilitate the rapid relaxation of the exciton to the excimer state. rsc.org

Triplet State Reactivity and Triplet-Triplet Annihilation (TTA)

While the singlet state is the primary pathway for intermolecular photodimerization in many cases, the triplet state can also be reactive. rsc.org In dilute solutions, the triplet state can lead to dimerization through a process called triplet-triplet annihilation (TTA). rsc.org TTA is a process where two molecules in their triplet excited state (T1) interact. This interaction can lead to the formation of an excited singlet state (S1) and a ground state molecule, or other products. researchgate.net

For TTA to be efficient, the sum of the energies of the two triplet excitons should be equal to or greater than the energy of the S1 state. researchgate.net Anthracene derivatives are often used as emitters in TTA-based systems due to their suitable energy level alignment. researchgate.net The efficiency of TTA can be enhanced by increasing the intersystem crossing (ISC) rate from the S1 to the T1 state. researchgate.net This can be achieved through molecular design, for example, by increasing conjugation, which can lead to a resonant alignment of the S1 and T2 energy levels. researchgate.net

TTA is a key mechanism in photon upconversion, where low-energy photons are converted to higher-energy photons. chalmers.se In a typical TTA upconversion system, a sensitizer (B1316253) absorbs low-energy light and transfers its energy to an annihilator (such as a 9,10-disubstituted anthracene derivative) via triplet-triplet energy transfer. chalmers.se Two of these triplet-excited annihilator molecules can then undergo TTA to generate a higher-energy singlet excited state, which then emits a higher-energy photon. chalmers.se The efficiency of this process is influenced by factors such as the triplet lifetime of the sensitizer and the TTA efficiency of the annihilator. mdpi.comrsc.org

Regioselectivity in Intramolecular Photocycloadditions

The photocycloaddition of anthracene derivatives is a well-established process, typically proceeding via a [4π+4π] cycloaddition at the 9 and 10 positions. researchgate.netnih.gov In the case of 9,10-disubstituted anthracenes, such as this compound, intramolecular photocycloaddition can occur if the substituents contain a reactive π-system. The regioselectivity of these reactions, determining which parts of the molecule interact, is influenced by the structure of the substituents and the reaction environment.

For 9-substituted anthracenes, intramolecular [4π+4π] cycloaddition competes with intermolecular head-to-tail [4π+4π] cyclodimerization. thieme-connect.com The substituents on the aryl groups can control the selectivity of this process. thieme-connect.com Studies on various 9-substituted anthracenes have shown that pre-orientation of the substrate molecules, for instance within Nafion membranes, can almost exclusively lead to the formation of head-to-head (h-h) photocyclomers, whereas homogeneous solutions tend to yield head-to-tail (h-t) products. nih.gov This highlights the significant role of the reaction medium in directing the regioselectivity of the photocycloaddition.

While specific studies detailing the regioselectivity of intramolecular photocycloaddition of this compound itself are not prevalent in the provided results, the principles derived from closely related systems provide a framework for understanding its potential behavior. The benzyl groups would need to contain a suitable π-system to participate in an intramolecular reaction with the anthracene core. The geometry and flexibility of the benzyl substituents would be critical in determining the feasibility and regiochemical outcome of such a reaction.

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced electron transfer (PET) is a fundamental process where an electron is transferred from a donor to an acceptor molecule after one of them has been photoexcited. wikipedia.org This process generates a charge-separated state, consisting of a radical cation and a radical anion. wikipedia.orgyoutube.com An excited molecule is both a better oxidizing and reducing agent than its ground state, facilitating electron transfer processes. youtube.com

For anthracene derivatives, PET is a key deactivation pathway for the excited state. The efficiency of PET depends on the proximity of the donor and acceptor and the thermodynamics of the electron transfer process. youtube.commdpi.com In the context of this compound, the anthracene core can act as the chromophore that absorbs light. Depending on the electronic nature of the surrounding molecules (the "quencher"), the excited this compound can either donate an electron (oxidative PET) or accept an electron (reductive PET). youtube.com

Oxidative PET: The excited this compound donates an electron to an acceptor molecule (Q), resulting in the formation of the this compound radical cation and the quencher's radical anion.

this compound* + Q → [this compound]•+ + Q•−

Reductive PET: The excited this compound accepts an electron from a donor molecule (D), leading to the formation of the this compound radical anion and the quencher's radical cation.

this compound* + D → [this compound]•− + D•+

The subsequent fate of the charge-separated species involves either charge recombination, where the electron is transferred back to regenerate the ground state molecules (often releasing energy as heat), or further chemical reactions. wikipedia.org The study of PET mechanisms is crucial for applications in fields like photoredox catalysis and solar energy conversion. youtube.comprinceton.edu

Electrochemical Reduction and Radical Anion Chemistry

The electrochemical behavior of 9,10-disubstituted anthracenes has been a subject of significant interest. The reduction of these compounds, particularly the formation and reactivity of their radical anions, provides valuable insights into their electronic structure and reaction mechanisms.

The electrochemical reduction of 9,10-diphenylanthracene (a close analog of this compound) in aprotic solvents like dimethylformamide (DMF) has been studied using various techniques, including cyclic voltammetry and coulometry. utexas.edu These studies have shown that the reduction occurs in two reversible one-electron steps, forming the radical anion and subsequently the dianion. utexas.edu With careful preparation of the solution, stable solutions of the radical anion can be obtained. utexas.edu The stability of these radical anions is a key feature, allowing for their characterization and further study of their reactivity. utexas.edu The radical anion of 9,10-dicyanoanthracene, for example, has been investigated for its potential as a photoredox catalyst, though its excited-state lifetime was found to be very short. nih.gov

Electrochemical techniques are powerful tools for elucidating the mechanisms of reduction and subsequent reactions of aromatic hydrocarbons. utexas.edu Cyclic voltammetry can reveal the reversibility of electron transfer steps and provide information on the stability of the generated radical ions. utexas.edumdpi.com Coulometry allows for the quantitative determination of the number of electrons involved in the reduction process and for the preparation of bulk solutions of the radical anions for further spectroscopic and reactivity studies. utexas.edu These techniques have confirmed the general mechanism for the reduction of aromatic hydrocarbons, which involves the formation of a radical anion that can then undergo further chemical reactions such as protonation. utexas.edu

| Technique | Information Gained | Reference |

| Cyclic Voltammetry (CV) | Reversibility of electron transfer, stability of radical ions, half-wave potentials | utexas.edumdpi.com |

| Coulometry | Number of electrons in reduction, preparation of stable radical anion solutions | utexas.edu |

| Polarography | Half-wave potentials for correlation with theoretical calculations | utexas.edu |

Functionalization Reactions at Remote and Benzylic Positions

The reactivity of this compound allows for functionalization at both the anthracene core (remote positions) and the benzylic positions of the substituents.

Reactions at the benzylic position are particularly facile due to the resonance stabilization of the resulting radical or ionic intermediates. chemistrysteps.comyoutube.com A common first step to introduce functionality at the benzylic position, if not already present, is through free-radical halogenation, for instance, using N-Bromosuccinimide (NBS) with light or a radical initiator. youtube.comyoutube.com Once a halogen is introduced, it can be substituted by various nucleophiles via S(_N)1 or S(_N)2 mechanisms, depending on the substrate and reaction conditions. youtube.com

Furthermore, strong oxidizing agents can oxidize a benzylic carbon to a carboxylic acid, provided there is at least one hydrogen atom on the benzylic carbon. chemistrysteps.comyoutube.com

Advanced Spectroscopic Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is an indispensable tool for confirming the molecular structure of 9,10-Dibenzylanthracene, offering detailed insights into its proton and carbon environments.

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to the anthracene (B1667546) core, the benzyl (B1604629) substituent rings, and the crucial methylene (B1212753) bridges.

¹H NMR Spectrum: The aromatic region (typically δ 7.0-8.5 ppm) would feature signals from the eight protons of the anthracene skeleton and the ten protons of the two benzyl groups. Due to symmetry, the anthracene protons would appear as two distinct multiplets, while the benzyl protons would present signals for the ortho, meta, and para positions. A key feature would be the signal for the four methylene (-CH₂-) protons.

¹³C NMR Spectrum: The carbon spectrum would show signals for the aromatic carbons of both the anthracene and benzyl moieties, as well as a characteristic upfield signal for the sp³-hybridized methylene carbons.

While specific, comprehensively assigned experimental data for this compound is not broadly available in foundational literature, the expected chemical shifts can be inferred from the known values for anthracene and toluene (B28343) derivatives.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

| Methylene Protons (-CH₂-) | ~ 4.0 - 5.0 | ~ 35 - 45 | Expected to be diastereotopic; see section 4.1.2. |

| Anthracene Protons (Ar-H) | ~ 7.4 - 8.4 | ~ 125 - 132 | Complex multiplets expected due to coupling. |

| Benzyl Protons (Ar-H) | ~ 7.0 - 7.3 | ~ 126 - 140 | Signals for ortho, meta, and para protons. |

| Quaternary Anthracene Carbons (C9/C10) | - | ~ 130 - 135 | Point of benzyl group attachment. |

A significant feature in the ¹H NMR spectrum of this compound is the nature of the methylene protons. The two protons on each methylene group are chemically non-equivalent and are known as diastereotopic protons. This phenomenon arises because the bulky nature of the substituents restricts free rotation around the C9/C10-CH₂ single bond. Consequently, one proton on the methylene group is always facing a different chemical environment than the other relative to the plane of the anthracene ring system.

This non-equivalence means that instead of a single signal (a singlet), the methylene protons should give rise to two distinct signals. These signals would likely appear as a pair of doublets, as each proton couples with its geminal partner (a so-called "AX spin system"). The observation of this splitting pattern is a definitive confirmation of the hindered rotation and the specific stereochemical environment. Studies on similarly substituted anthracenes, such as esters of 9-anthracenecarboxylic acid, have demonstrated this clear diastereotopicity in the methylene protons adjacent to the anthracene core. acs.org Furthermore, analysis of the related compound 9,10-bis(perfluorobenzyl)anthracene also relies on the interpretation of its benzylic methylene proton signals in the NMR spectrum for structural elucidation. beilstein-journals.org

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy probes the various bond stretching and bending modes within a molecule, providing a unique "fingerprint." FTIR and Raman spectroscopy are complementary techniques used to characterize this compound.

The FTIR spectrum is dominated by vibrations that cause a change in the molecule's dipole moment. For this compound, key expected absorption bands include:

Aromatic C-H Stretch: Weak to medium bands appearing above 3000 cm⁻¹.

Aliphatic C-H Stretch: Medium to strong bands from the methylene groups, appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Aromatic C=C Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region, characteristic of the anthracene and benzene (B151609) rings.

C-H Bending: Vibrations in the fingerprint region (below 1400 cm⁻¹) that are characteristic of the substitution pattern on the aromatic rings.

Raman spectroscopy is sensitive to vibrations that cause a change in the molecule's polarizability. It is particularly effective for identifying vibrations of non-polar bonds and symmetric systems. Key expected Raman shifts for this compound would include:

Symmetric Aromatic Ring Breathing: A strong, sharp band around 1000-1400 cm⁻¹, characteristic of the polycyclic aromatic framework.

Aromatic C=C and C-C Stretching: Strong signals in the 1300-1650 cm⁻¹ range.

While specific experimental spectra for this compound are not widely published, data from the closely related 9,10-diphenylanthracene (B110198) shows characteristic C-C skeleton vibrations of the phenyl and anthryl groups between 1350 and 1630 cm⁻¹ and symmetric benzene ring stretching near 1001 cm⁻¹. Current time information in Bangalore, IN. Similar bands, along with the addition of aliphatic C-H vibrations, would be anticipated for this compound.

Table 2: Expected Principal Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Intensity |

| Aromatic C-H Stretch | > 3000 | FTIR, Raman | Medium |

| Aliphatic C-H Stretch (-CH₂-) | 2850 - 2960 | FTIR, Raman | Strong |

| Aromatic C=C Stretch | 1450 - 1650 | FTIR, Raman | Strong |

| Anthracene Skeleton Vibrations | 1300 - 1450 | Raman | Strong |

| C-H Bending (out-of-plane) | 700 - 900 | FTIR | Strong |

Electronic Absorption Spectroscopy for Ground State Properties

Electronic absorption (UV-Visible) spectroscopy reveals information about the electronic transitions within the molecule. The spectrum of this compound is dominated by the highly conjugated π-system of the anthracene core. Research has identified a characteristic long-wavelength absorption band (p-band) for this compound at 398 nm in a cyclohexane (B81311) solution. dtic.mil This absorption, along with other bands at shorter wavelengths, corresponds to π-π* transitions. The UV spectrum of anthracene derivatives typically displays a distinct vibronic structure, a series of sharp peaks resulting from the coupling of electronic transitions with vibrational modes. The identification of this characteristic anthracene-like UV spectrum has been used to confirm the successful synthesis of this compound from its dihydro- precursor. dss.go.th

Table 3: Electronic Absorption Data for this compound

| Compound | λₘₐₓ (nm) | Solvent | Transition | Reference |

| This compound | 398 | Cyclohexane | π-π* (p-band) | dtic.mil |

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray diffraction is a powerful, non-destructive technique for characterizing the crystalline structure of materials. creative-biostructure.com It provides detailed information about the arrangement of atoms within a crystal lattice, which is fundamental to understanding a compound's physical and chemical properties. numberanalytics.com

Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a molecule and its arrangement in the crystal. uol.de This technique provides accurate measurements of bond lengths, bond angles, and torsion angles. uhu-ciqso.es For complex organic molecules like 9,10-disubstituted anthracenes, SC-XRD is indispensable for confirming the molecular conformation and elucidating intermolecular interactions.

In 9,10-disubstituted anthracenes, the bulky substituents can cause distortions from planarity in the anthracene core. The dihedral angles between the substituents and the anthracene ring are key parameters for describing these distortions. For example, in one polymorph of 9,10-diphenylanthracene, the dihedral angles between the phenyl groups and the anthracene ring are in the range of 87.5–93.1°, indicating a nearly perpendicular arrangement. mdpi.com In another polymorph, these angles are between 66.18° and 67.5°. mdpi.com These variations in dihedral angles directly impact the crystal packing and the photophysical properties of the material.

Table 3: Dihedral Angles in 9,10-Diphenylanthracene Polymorphs

| Polymorph | Dihedral Angle Range (Phenyl vs. Anthracene) |

|---|---|

| DPA-Melt | 87.5° - 93.1° |

| DPA-Solution | 66.18° - 67.5° |

Data sourced from MDPI mdpi.com

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by various intermolecular interactions such as van der Waals forces, C-H···π interactions, and π-π stacking. numberanalytics.com SC-XRD analysis reveals these packing motifs. In the crystal structure of some 9,10-diphenylanthracene derivatives, molecules are linked through a network of weak intermolecular interactions. Understanding these interactions is crucial as they influence the material's bulk properties. Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts. nih.govresearchgate.net

Powder X-ray diffraction (PXRD) is a primary technique used to identify different crystalline forms, or polymorphs, of a compound. creative-biostructure.comamericanpharmaceuticalreview.com Each polymorph has a unique crystal lattice, resulting in a distinct powder diffraction pattern that serves as a "fingerprint" for that specific form. creative-biostructure.comrigaku.com For example, 9,10-diphenylanthracene is known to exist in at least three polymorphic forms (α, β, and γ), which can be distinguished by their PXRD patterns. mdpi.com The thermodynamically stable α-form and the metastable β- and γ-forms have different molecular packing and crystal morphologies. mdpi.com PXRD is essential for quality control in materials science and pharmaceuticals to ensure the desired polymorphic form is present. americanpharmaceuticalreview.comresearchgate.net

Single Crystal X-ray Diffraction for Molecular and Solid-State Structures

Advanced spectroscopic techniques are indispensable for unraveling the complex photophysical processes that govern the behavior of functional organic materials. For 9,10-disubstituted anthracene derivatives, these methods provide critical insights into the dynamic events that occur following photoexcitation, such as the formation and interaction of excited states. The following sections detail specialized spectroscopic techniques used to elucidate these mechanisms. While the primary subject is this compound, detailed experimental studies for these specific techniques have been more extensively conducted on the closely related and structurally similar compound, 9,10-Diphenylanthracene (DPA) . The findings for DPA serve as a crucial reference for understanding the photophysical behavior expected for this class of anthracene derivatives.

Time-Resolved Emission Studies for Exciton (B1674681) and Excimer Dynamics

Time-resolved emission spectroscopy is a powerful tool for monitoring the evolution of excited states in real-time. It distinguishes between different emissive species, such as monomers, excitons (excited states delocalized over multiple molecules in an aggregate), and excimers (excited-state dimers), by measuring their distinct emission spectra and lifetimes.

In studies of DPA, a model for 9,10-disubstituted anthracenes, a significant difference is observed between its behavior in solution and in the solid state. rsc.orgresearchgate.net In dilute solutions, DPA exhibits a strong, characteristic blue fluorescence from its monomeric form. rsc.org However, in solid forms like thin films, nanoaggregates, and crystals, the emission spectrum is more complex, showing contributions from both excitonic states and excimer states, which cover the blue and green spectral regions, respectively. rsc.orgresearchgate.net

The formation of these states is highly dependent on the molecular packing and morphology. In well-ordered crystalline DPA, excimer emission is the dominant feature. rsc.orgresearchgate.net This is due to favorable intermolecular orbital overlap between adjacent molecules, which facilitates the rapid relaxation of the initial excitonic state to the lower-energy excimer state. rsc.org Time-resolved measurements have shown that this relaxation from the exciton to the excimer state occurs on a sub-nanosecond timescale in crystals and larger nanoaggregates. rsc.orgresearchgate.net As the size of DPA nanoaggregates decreases, the relative contribution of the excimer emission also decreases, indicating that the efficiency of excimer formation is linked to the degree of structural order. rsc.orgresearchgate.net

| State | Primary Emissive Species | Observed Emission Spectrum | Key Dynamic Process |

|---|---|---|---|

| Dilute Solution | Monomer | Strong blue fluorescence rsc.org | Standard fluorescence from isolated molecules. |

| Nanoaggregates | Exciton and Excimer | Blue and green emission; excimer contribution decreases with particle size. rsc.org | Competition between exciton emission and relaxation to excimer state. |

| Crystalline / Thin Film | Excimer (dominant) | Strong green-shifted emission rsc.orgresearchgate.net | Fast (<1 ns) relaxation of exciton to excimer state due to ordered packing. rsc.org |

Ultrafast Emission Decay for Exciton Diffusion

The mobility of excitons within a material, known as exciton diffusion, is a critical parameter for the performance of optoelectronic devices. Ultrafast emission decay measurements, particularly those dependent on the excitation intensity (fluence), provide a method to probe this phenomenon through a process called exciton-exciton annihilation (EEA).

When a material is excited with a high-intensity laser pulse, a high density of excitons is created. If these excitons are mobile, they can diffuse and interact with each other. In EEA, two singlet excitons (S₁) interact, resulting in one exciton being promoted to a higher excited state (Sₙ) and the other returning to the ground state (S₀). The Sₙ state then rapidly decays back to the S₁ state non-radiatively. The net result is the loss of one exciton. This annihilation process introduces a fast, fluence-dependent decay component into the early-time emission profile, and its rate is directly related to the exciton diffusion coefficient.

For DPA nanoaggregates, studies have used excitation-fluence dependent ultrafast emission decay to reveal the diffusion of singlet excitons before they become trapped in the excimer state. rsc.orgresearchgate.net The analysis of these EEA kinetics showed that the singlet exciton diffusion coefficient in DPA nanoaggregates is nearly an order of magnitude lower than that in nanoaggregates of unsubstituted anthracene. rsc.orgresearchgate.net This reduced diffusion rate is attributed to the molecular structure; the bulky phenyl groups at the 9 and 10 positions are oriented nearly perpendicular to the anthracene core, which increases the distance between the cores of adjacent molecules and thus impedes the electronic coupling necessary for efficient exciton transport. rsc.orgresearchgate.net However, in more ordered systems like thin films and crystals, the molecular packing facilitates significantly faster singlet exciton diffusion. researchgate.net

| Excitation Energy per Pulse | Decay Component 1 (τ₁) | Decay Component 2 (τ₂) | Decay Component 3 (τ₃) |

|---|---|---|---|

| 1.5 µJ/Pulse | 0.1 ns | 1.5 ns | 8 ns |

| 4.5 µJ/Pulse | 0.1 ns | 1 ns | 8 ns |

| 9 µJ/Pulse | 0.1 ns | 0.6 ns | 8 ns |

Transient Electronic Absorption Spectroscopy for Excited-State Dynamics of Radical Ions

Transient electronic absorption spectroscopy (TEAS), also known as pump-probe spectroscopy, is a definitive technique for studying the properties and dynamics of short-lived excited states, including those of radical ions. avantes.com In a typical experiment, a "pump" laser pulse excites the sample, and a subsequent, time-delayed "probe" pulse measures the absorption spectrum of the transient species created by the pump. By varying the delay time between the pump and probe pulses, the evolution of the excited state can be mapped out with femtosecond to picosecond time resolution. avantes.com

This technique is particularly valuable for characterizing the radical ions of anthracene derivatives, which are key intermediates in photoredox chemistry. Studies on the radical anions of cyano-substituted anthracenes, generated via photoinduced electron transfer, have provided direct insight into their excited-state dynamics. nih.govrsc.org Upon photoexcitation of the radical anion (D•⁻ → D•⁻*), TEAS measurements revealed an extremely short excited-state lifetime of just 3–5 picoseconds for all investigated cyanoanthracene radical anions. nih.gov

The transient spectra show the decay of the excited radical anion absorption and the recovery of the ground-state bleach, confirming a rapid and efficient non-radiative deactivation back to the ground radical anion state. nih.govrsc.org This ultrafast decay pathway is believed to involve a conical intersection between the excited (D₁) and ground (D₀) electronic states of the radical anion, a process favored by the increased structural flexibility of the radical anions compared to their neutral parent molecules. nih.govrsc.org These findings highlight that while radical ions can be photoexcited, their subsequent reactivity may be limited by extremely rapid deactivation processes.

| Species | Technique | Key Finding | Reported Lifetime |

|---|---|---|---|

| Cyanoanthracene Radical Anions | Pump-Probe TEAS | Efficient non-radiative deactivation from the excited state to the ground state. nih.gov | 3–5 ps nih.gov |

| 9,10-Dicyanoanthracene Radical Anion (DCA•⁻) | Pump-Pump Probe TEAS | Decay pathway likely involves a D₁/D₀ conical intersection. nih.govrsc.org | ~3 ps nih.gov |

Photophysical and Excited State Dynamics

Luminescence Properties of 9,10-Dibenzylanthracene Derivatives

The luminescence of this compound derivatives is characterized by their fluorescence from the singlet excited state. The substitution at the 9 and 10 positions significantly influences the emission properties compared to the parent anthracene (B1667546) molecule.

Fluorescence Emission Spectra and Quantum Yields

In dilute solutions, this compound derivatives typically exhibit a structured blue fluorescence, characteristic of the anthracene chromophore. The emission spectrum of 9,10-diphenylanthracene (B110198) (DPA) in cyclohexane (B81311), for instance, shows a well-defined vibronic structure with a main emission peak around 426 nm. aatbio.com The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a key parameter in characterizing the efficiency of the fluorescence process. For many 9,10-disubstituted anthracene derivatives, this value is very high, often approaching unity in non-polar solvents, indicating that fluorescence is the dominant decay pathway for the first singlet excited state (S1). rsc.org For example, the fluorescence quantum yield of DPA in cyclohexane has been reported to be as high as 0.97. bjraylight.com The introduction of different substituents on the phenyl rings of DPA can modulate the quantum yield; for example, thiophene (B33073) substituents have been shown to decrease the fluorescence quantum yield to less than 10%. rsc.org Non-symmetric substitution at the 2nd position of DPA has been shown to lead to high fluorescence quantum yields of up to 0.7 in solution and 0.9 in a polymer host. researchgate.net

| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Reference |

| 9,10-Diphenylanthracene | Cyclohexane | 0.97 | bjraylight.com |

| 9,10-Diphenylanthracene | Cyclohexane | 0.90 | omlc.orgresearchgate.net |

| 9,10-Diphenylanthracene | Perfluoro-n-hexane | 0.58 | capes.gov.br |

| 9,10-Bis(4-methoxyphenyl) anthracene | Dichloromethane | > 0.52 | epa.gov |

| 9,10-Bis(4-formylphenyl) anthracene | Dichloromethane | > 0.52 | epa.gov |

| PYR–DPA co-crystal | Solid State | 0.51 | mdpi.com |

| α-DPA | Solid State | 0.23 | mdpi.com |

Excitation Spectra

The excitation spectrum of a fluorescent molecule ideally mirrors its absorption spectrum. For this compound derivatives, the excitation spectrum reveals the wavelengths of light that are effective in producing fluorescence. Studies on 9,10-diphenylanthracene (DPA) crystals show distinct excitation bands. For instance, DPA crystals grown from a melt (DPA-Melt) exhibit excitation bands at approximately 331, 348, 367, and 387 nm. mdpi.com In contrast, DPA crystals grown from solution (DPA-Solution) have excitation bands at approximately 335, 353, 372, and 396 nm. mdpi.com In solution, 9,10-diphenylanthracene has an excitation peak at 373 nm. aatbio.com These bands correspond to the electronic transitions of the anthracene core.

| Sample | Excitation Wavelengths (nm) | Reference |

| 9,10-Diphenylanthracene (in solution) | 373 | aatbio.com |

| 9,10-Diphenylanthracene (DPA-Melt crystal) | 331, 348, 367, 387 | mdpi.com |

| 9,10-Diphenylanthracene (DPA-Solution crystal) | 335, 353, 372, 396 | mdpi.com |

Phosphorescence Characteristics

Phosphorescence, which is emission from the triplet excited state (T1), is generally not a dominant process for 9,10-disubstituted anthracenes at room temperature in fluid solutions. This is because intersystem crossing (ISC) from the first singlet excited state (S1) to the triplet manifold is typically inefficient for these molecules. The substitution with phenyl or benzyl (B1604629) groups at the 9 and 10 positions can lead to a non-coplanar arrangement with the anthracene core, which can influence the energy difference between singlet and triplet states, favoring fluorescence over phosphorescence. capes.gov.br However, the triplet state of these molecules is important in various applications, such as triplet-triplet annihilation upconversion. The triplet state energy of DPA has been a subject of study, with density functional theory (DFT) calculations indicating the lowest triplet state (T1) energy to be around 1.64-1.65 eV. mdpi.com The quantum yield of triplet state production (ΦT) in 9,10-dicyanoanthracene, another derivative, has been shown to be significantly less than the fluorescence quantum yield in most solvents. rsc.org

Exciton (B1674681) and Excimer Dynamics in Aggregated States

In the solid state, such as in nanoaggregates and thin films, the photophysical properties of this compound derivatives can change dramatically compared to their behavior in dilute solutions. These changes are due to intermolecular interactions that lead to the formation of excitons and excimers.

Interplay of Exciton-Excimer Dynamics in Nanoaggregates and Thin Films

In aggregated forms, the excited state can be delocalized over multiple molecules, forming an exciton. This exciton can then relax to a lower energy state known as an excimer, which is an excited-state dimer formed between an excited molecule and a ground-state molecule. This process is particularly prevalent in derivatives of 9,10-diphenylanthracene (DPA). rsc.org While DPA in solution exhibits strong blue molecular emission, in the solid state, it shows emission from both the exciton (blue region) and the excimer (green spectral region). rsc.orgresearchgate.net The relative contribution of the excimer emission is dependent on the degree of molecular order and the size of the aggregates. In well-ordered crystalline states, excimer emission is the dominant feature. rsc.orgresearchgate.net However, in nanoaggregates, as the particle size decreases, the contribution from the excimer state also decreases. rsc.orgresearchgate.net The transition from the exciton to the excimer state can occur on a sub-nanosecond timescale in crystals and larger nanoaggregates. rsc.orgresearchgate.net

Influence of Molecular Packing on Excimer Formation

The formation of excimers is highly sensitive to the way molecules are arranged in the solid state. Favorable intermolecular orbital overlap is a prerequisite for efficient excimer formation. In the case of DPA, the α-phase packing allows for such favorable overlap between adjacent phenyl substituents, facilitating the rapid relaxation of the exciton to the excimer state. rsc.orgresearchgate.net The near-perpendicular orientation of the phenyl rings relative to the anthracene core in DPA leads to a greater intermolecular distance between the anthracene cores, which can impede exciton diffusion compared to unsubstituted anthracene nanoaggregates. rsc.org However, ordered molecular packing in thin films and crystals can promote faster singlet exciton diffusion. rsc.org Hindering excimer formation, for instance by introducing bulky substituents that enforce a slip-stacked arrangement, can enhance other photophysical processes like singlet fission. x-mol.com The molecular packing within co-crystals can also be engineered to control luminescence properties; for example, a co-crystal of DPA with pyrene (B120774) (PYR-DPA) exhibits a high photoluminescence quantum yield of 51% and a blue-shifted emission due to a less dense crystal structure that disfavors strong excimer formation. mdpi.com

Triplet Excited State Properties and Energy Transfer

The triplet excited state plays a crucial role in the application of 9,10-disubstituted anthracenes in technologies like triplet-triplet annihilation (TTA) photon upconversion. chalmers.senih.gov

Triplet sensitization is the process where a molecule (the sensitizer) absorbs light, undergoes intersystem crossing to its triplet state, and then transfers this triplet energy to another molecule (the annihilator or acceptor). nih.govmdpi.com For this to occur efficiently, the triplet energy of the sensitizer (B1316253) must be higher than that of the annihilator. Platinum(II) octaethylporphyrin (PtOEP) is a commonly used sensitizer for anthracene derivatives due to its high intersystem crossing quantum yield and long-lived triplet state. nih.govnih.gov

TTA photon upconversion is a process where two low-energy photons are converted into one higher-energy photon. chalmers.se This process relies on a sensitizer and an annihilator. chalmers.se After triplet energy transfer from the sensitizer, two triplet-excited annihilator molecules interact. nih.gov This interaction, or annihilation, results in one annihilator molecule returning to the ground state while the other is promoted to an excited singlet state (¹A*), which then emits a higher-energy photon via fluorescence. nih.govnih.gov

While TTA is often an intermolecular process, there is significant interest in developing systems capable of intramolecular TTA. chalmers.segu.se This can be achieved by covalently linking multiple annihilator units together, for instance, in dimers, oligomers, or dendrimers. nih.govgu.se Intramolecular TTA can be more efficient, especially in solid-state systems where molecular diffusion is limited. nih.govgu.se

Studies on diphenylanthracene (DPA) dimers have provided insights into the mechanisms of intramolecular TTA. nih.govdiva-portal.org The geometric arrangement of the annihilator units is crucial. For example, a meta-coupled DPA dimer has been shown to be more efficient than ortho- or para-coupled dimers, which is attributed to a longer triplet lifetime in the meta-configuration. nih.govdiva-portal.org The process can involve triplet energy migration between the annihilator units before annihilation occurs. gu.se Two proposed models for intramolecular TTA in dimers are:

Conventional intermolecular TTA: Two triplet-excited dimers interact. nih.govdiva-portal.org

Triplet Energy Transfer between Annihilators (TETA) model: A doubly excited dimer is formed following triplet energy transfer from another triplet-excited annihilator. nih.govdiva-portal.org

The efficiency of intramolecular TTA is strongly linked to the triplet lifetime of the annihilator system; a longer lifetime increases the probability of two triplets encountering each other. nih.govdiva-portal.org

For benchmark systems using 9,10-diphenylanthracene (DPA) as the annihilator, upconversion quantum yields as high as 24.0% have been reported. nih.govdiva-portal.org DPA dimers have also shown impressive efficiencies, with a meta-coupled dimer reaching a ΦUC of 21.2%. nih.govdiva-portal.org The introduction of bulky substituents on the phenyl rings of DPA has been shown to improve the ΦUC in the solid state by enhancing the dispersibility of the sensitizer in the emitter crystals. rsc.org

Table 1: Upconversion Quantum Yields (ΦUC) for Selected Annihilators

| Annihilator | Sensitizer | Medium | ΦUC (%) | Reference |

|---|---|---|---|---|

| 9,10-Diphenylanthracene (DPA) | PtOEP | Toluene (B28343) | 24.0 | nih.govdiva-portal.org |

| 1,3-DPA₂ (meta-dimer) | PtOEP | Toluene | 21.2 | nih.govdiva-portal.org |

| 9,9'-PA₂ (dimer) | PtOEP | Toluene | ~15 | nih.govdiva-portal.org |

| 1,2-DPA₂ (ortho-dimer) | PtOEP | Toluene | ~15 | nih.govdiva-portal.org |

| 1,4-DPA₂ (para-dimer) | PtOEP | Toluene | ~15 | nih.govdiva-portal.org |

| bDPA-2/PtOEP crystals | PtOEP | Crystals | 0.92 | rsc.org |